molecular formula C13H18N2S B1489622 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 522606-44-6

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1489622
M. Wt: 234.36 g/mol
InChI Key: OOLZKKKTNMCSAF-UHFFFAOYSA-N
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Description

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as DMPEA or 2-phenylethyl-4,5-dihydrothiazol-4-ylmethylamine, is a chemical compound with potential applications in scientific research. DMPEA is a member of the thiazoline family, which are compounds that possess a five-membered ring containing both sulfur and nitrogen atoms. In

Scientific Research Applications

Novel Cyclization Reactions

A Novel Type of Ring Closure of Amino-Substituted Thiocarbonyl Ylides : The study by Romański et al. (1999) discusses a novel cyclization process involving 4,4-dimethyl-1,3-thiazole-5(4H)-thiones and dimethyl 2-diazo-3-(phenylamino)butanoate. This reaction leads to the formation of dimethyl 2-(4,5-dihydro-4,4-dimethyl-1,3-thiazol-5-ylidene)-3-(N-phenylamino)butanedioates and diastereoisomeric 4,4-dimethyl-9-phenyl-1,6-dithia-3,9-diazaspiro[4.4]non-2-ene-7,8-dicarboxylates, demonstrating a complex reaction pathway that includes intermediate thiocarbonyl ylides (Romański et al., 1999).

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted Synthesis of bis(N-substituted thiazol-2-amine) Derivatives : In a study by Baba et al. (2017), novel 4,4′-(4,6-dimethoxy-1,3-phenylene)-bis(N-substituted thiazol-2-amine) derivatives were synthesized using microwave irradiation. These compounds demonstrated significant antibacterial and anti-TB activities against Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis H37Rv, indicating their potential application in developing new antimicrobial agents (Baba et al., 2017).

Coordination Compounds and Material Science

Synthesis and Characterization of Coordination Compounds : Ramírez-Trejo et al. (2010) reported on the synthesis and structural analysis of coordination compounds derived from the reaction of enantiomerically pure 2-amino-thiazoles with CoCl2·6H2O, NiBr2·3H2O, or Cu(OAc)2·H2O. These compounds were characterized by UV–Vis–NIR and IR spectroscopy, mass spectrometry, and X-ray diffraction analyses, contributing to the field of coordination chemistry and potentially offering new materials with unique electronic properties (Ramírez-Trejo et al., 2010).

Security Ink Applications

Multi-stimuli Response of a Novel Half-cut Cruciform : Lu and Xia (2016) synthesized a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, demonstrating significant morphology-dependent fluorochromism. This property enables the molecule to change colors based on mechanical force or surrounding pH stimuli, suggesting its potential use as a security ink without the need for a covering reagent (Lu & Xia, 2016).

properties

IUPAC Name

4,4-dimethyl-N-(2-phenylethyl)-1,3-thiazolidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-13(2)10-16-12(15-13)14-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLZKKKTNMCSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=NCCC2=CC=CC=C2)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
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4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 3
4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 4
4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 5
4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 6
4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

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